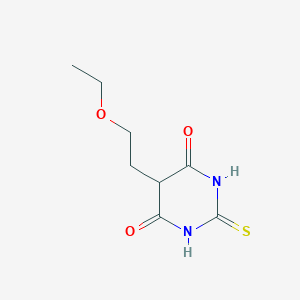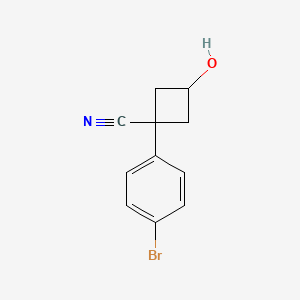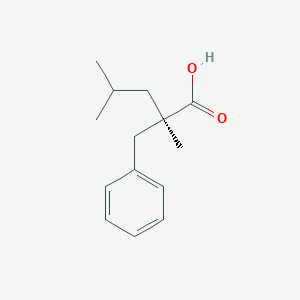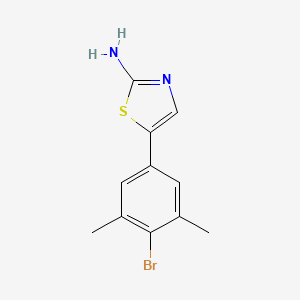
2-Ethyl-4-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-iodobenzaldehyde: is an organic compound with the molecular formula C9H9IO and a molecular weight of 260.07 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the second position and an iodine atom at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-iodobenzaldehyde can be synthesized through several methods. One common method involves the iodination of 2-ethylbenzaldehyde. The reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as thiols, amines, in solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: 2-Ethyl-4-iodobenzoic acid.
Reduction: 2-Ethyl-4-iodobenzyl alcohol.
Substitution: 2-Ethyl-4-(substituted)benzaldehyde derivatives.
Scientific Research Applications
Chemistry: 2-Ethyl-4-iodobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and probes. It can be incorporated into molecular scaffolds to study biological pathways and interactions .
Medicine: The compound is utilized in medicinal chemistry for the development of potential therapeutic agents. Its derivatives may exhibit pharmacological activities, making it valuable in drug discovery and development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-ethyl-4-iodobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group can undergo nucleophilic addition or oxidation-reduction processes.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The specific molecular targets and pathways involved would vary based on the derivative and its intended use .
Comparison with Similar Compounds
2-Ethylbenzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodobenzaldehyde: Lacks the ethyl group, affecting its steric and electronic properties.
2-Ethyl-4-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 2-Ethyl-4-iodobenzaldehyde is unique due to the presence of both the ethyl group and iodine atom, which confer distinct reactivity and versatility in synthetic applications. The combination of these substituents allows for selective functionalization and the synthesis of diverse derivatives .
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
2-ethyl-4-iodobenzaldehyde |
InChI |
InChI=1S/C9H9IO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 |
InChI Key |
CRZJOYLAHKGJHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)


![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)






![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)

